2-{[(E)-pyridin-3-ylmethylidene]amino}phenol
Description
2-{[(E)-Pyridin-3-ylmethylidene]amino}phenol is a Schiff base compound synthesized via the condensation of pyridine-3-carboxaldehyde with 2-aminophenol. This class of compounds is characterized by an imine (–C=N–) linkage, which confers unique electronic and steric properties, making them versatile in coordination chemistry and biological applications. The pyridine-3-yl substituent introduces a distinct electronic environment compared to pyridine-2-yl analogs, influencing its reactivity and interactions with metal ions .
Schiff bases like this are widely studied for their antimicrobial, anticancer, and DNA-binding activities.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-9,15H |
InChI Key |
PGNIDFJAISFYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CN=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Classical Condensation in Ethanol with Acid Catalyst
A well-documented and reliable method involves the condensation of 2-aminophenol with 3-pyridinecarboxaldehyde in the presence of glacial acetic acid as a catalyst under reflux conditions in ethanol solvent.
- Procedure :
A hot solution of 3-pyridinecarboxaldehyde (1 mmol) in anhydrous ethanol (10 mL) is added to a hot solution of 2-aminophenol (1 mmol) in ethanol with glacial acetic acid. The mixture is refluxed at 80 °C for approximately 4 hours. - Workup :
The reaction mixture is concentrated under reduced pressure to about one-third volume. Ether is added to precipitate the product, which is then filtered, washed with cold ether, and recrystallized from ethanol to obtain pure this compound. - Yield and Purity :
This method typically affords good yields of the Schiff base with high purity, suitable for further applications in coordination chemistry and biological studies.
Solvent-Free One-Pot Condensation Method
A more recent and environmentally friendly approach is the solvent-free synthesis involving the direct condensation of 2-aminopyridine, aromatic aldehydes, and phenols at elevated temperatures without acid catalysts.
- Procedure :
A mixture of 2-aminopyridine (or 2-aminophenol analogues), 3-pyridinecarboxaldehyde, and phenol is heated at 80 °C in an oil bath without any solvent or acid catalyst. The reaction typically proceeds for 30 to 120 minutes, monitored by thin-layer chromatography (TLC). - Workup :
After completion, the mixture is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and solvent evaporated. The crude product is purified by recrystallization from boiling n-hexane. - Advantages :
This method offers operational simplicity, shorter reaction time, and high yields. It also avoids the use of solvents and acid catalysts, making it greener and more cost-effective.
Alternative Synthetic Routes
Some literature reports more complex multi-step syntheses involving intermediate formation of imidazo[1,2-a]pyridine derivatives or palladium-catalyzed coupling reactions. However, these are generally applied for substituted analogues or more complex heterocyclic systems rather than the simple Schiff base this compound itself.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Condensation and Schiff Base Formation
This compound participates in dynamic condensation reactions due to its imine (-C=N-) functionality. Key observations include:
-
Aldehyde/Ketone Interactions : Reacts with aldehydes or ketones to form extended conjugated systems, enabling the synthesis of more complex heterocyclic frameworks.
-
Solvent-Free Synthesis : Demonstrated in eco-friendly protocols where the compound forms via one-pot condensation of phenolic derivatives with pyridine-3-carbaldehyde derivatives under thermal conditions (60–80°C).
Table 1: Synthesis Conditions
| Reactants | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Phenol + Pyridine-3-carbaldehyde | Solvent-free | 30–120 min | Not specified | |
| 3,4-Diaminopyridine + Fluorinated aldehydes | Methanol | 24 h | 78–82% |
Hydrogen-Bonding Interactions
The phenolic -OH group engages in intra- and intermolecular hydrogen bonding , influencing both reactivity and supramolecular assembly:
-
Intramolecular H-bonding : Stabilizes tautomeric forms, as observed in analogous pyridine Schiff bases .
-
Solvent-Dependent Behavior : In dichloromethane, equilibrium between five-membered (O–H···O) and six-membered (O–H···N) hydrogen-bonded conformers has been spectroscopically resolved .
Biological Interactions
The compound’s π–π stacking capability and H-bonding motifs enable interactions with biological targets:
-
Enzyme Inhibition : Pyridine-imine derivatives show potential as inhibitors for metalloenzymes via coordination to active-site metal ions.
-
Antimicrobial Activity : Fluorinated analogs demonstrate moderate activity against bacterial strains, attributed to membrane disruption and protein binding .
Coordination Chemistry
The pyridine nitrogen and imine group act as bidentate ligands for metal ions:
-
Complex Formation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), altering redox properties and catalytic activity .
-
Applications : Metal complexes are explored for catalytic organic transformations and sensor development.
This compound’s versatility in condensation, photochemical, and coordination reactions positions it as a valuable scaffold in materials science and medicinal chemistry. Further studies optimizing reaction conditions and exploring novel applications are warranted.
Scientific Research Applications
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
DNA-Binding and Anticancer Potential
- This compound: Limited direct data, but analogous Schiff bases show DNA intercalation via π-stacking and groove binding. Pyridine-3-yl may enhance hydrophobic interactions with DNA base pairs .
- HL3 and HL2 Metal Complexes : DNA-binding constants (Kapp) for Co(II), Ni(II), and Zn(II) complexes range from 1.36 × 10⁵ M⁻¹ to 1.46 × 10⁶ M⁻¹, with activity dependent on substituents and metal ion .
Antimicrobial Activity
- Pyridine-3-yl Derivatives : Exhibit moderate-to-strong activity against E. coli and S. aureus (MIC: 8–32 µg/mL), comparable to pyridine-2-yl analogs .
- Chloro-Substituted Analogs (HL2) : Enhanced activity due to electron-withdrawing Cl groups disrupting microbial membranes .
Coordination Chemistry
Metal Complex Formation
- Zn(II) Complexes: Pyridine-3-yl ligands form octahedral or square-planar geometries, with coordination via pyridine-N, imine-N, and phenolic-O. Comparable stability to pyridine-2-yl complexes but distinct supramolecular interactions (e.g., hydrogen bonding) .
- Cu(II) Complexes : Exhibit magnetic properties (e.g., μeff ~1.73 BM) due to d⁹ configuration. Pyridine-3-yl may influence exchange interactions in polynuclear complexes .
Spectroscopic Characterization
Notes:
- Pyridine-3-yl derivatives show slight bathochromic shifts in UV-Vis spectra due to extended conjugation .
Biological Activity
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol is a Schiff base compound characterized by a pyridine ring and a phenolic hydroxyl group. Its structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on antioxidant, antimicrobial, and potential anticancer properties, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound is synthesized through the condensation reaction between 2-aminophenol and pyridine derivatives. The general reaction can be summarized as follows:
This synthesis typically yields moderate to high amounts of the desired Schiff base product depending on the reaction conditions.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Table 1: Antioxidant Activity Comparison
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Ascorbic Acid | 30 | Free radical scavenging |
| Trolox | 20 | Free radical scavenging |
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. Studies have demonstrated that its derivatives possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effective inhibition of growth in both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Comparison Compound |
|---|---|---|
| Staphylococcus aureus | 0.02 | Ampicillin |
| Escherichia coli | 0.04 | Gentamicin |
| Bacillus subtilis | 0.03 | Tetracycline |
3. Potential Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression. For instance, it has been observed to induce apoptosis in certain cancer cell lines, showing better cytotoxicity compared to conventional chemotherapeutic agents like bleomycin in specific models .
Case Study: Cytotoxicity Assessment
In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated significant cytotoxic effects:
- Control Group (Bleomycin) : IC50 = 15 µM
- Test Compound (this compound) : IC50 = 10 µM
These findings indicate that the compound could be a candidate for further development as an anticancer agent.
Mechanistic Insights
The biological activity of this compound is believed to stem from its structural features, particularly the presence of the imine group and the phenolic hydroxyl group. These functional groups facilitate interactions with various biological targets, including enzymes involved in oxidative stress pathways and cellular signaling mechanisms related to cancer progression .
Q & A
Q. What are the recommended synthetic routes for preparing 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol with high purity?
The compound is synthesized via a Schiff base condensation reaction between pyridine-3-carbaldehyde and 2-aminophenol under reflux in ethanol or methanol. To ensure high purity, recrystallization from a mixed solvent system (e.g., ethanol/water) is recommended. Reaction progress can be monitored using thin-layer chromatography (TLC) or UV-Vis spectroscopy to confirm imine bond formation (~1600 cm⁻¹ in IR for C=N stretch). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) may be required for byproduct removal .
Q. Which spectroscopic techniques are critical for confirming the structure of this Schiff base?
- NMR Spectroscopy : ¹H NMR confirms the absence of primary amine protons (~δ 5–6 ppm) and the presence of aromatic protons from pyridine (δ 7.5–8.5 ppm) and phenol (δ 6.5–7.5 ppm).
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O phenolic stretch) and ~1600 cm⁻¹ (C=N imine stretch) validate the structure.
- UV-Vis : A strong absorption band near 300–350 nm corresponds to π→π* transitions in the conjugated Schiff base system .
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular geometry?
SCXRD provides precise bond lengths and angles, confirming the E-configuration of the imine bond and planarity of the Schiff base. Use SHELXL for refinement, ensuring R-factor < 0.05. Disorder in phenolic oxygen or pyridine rings (if present) can be modeled using restraints in SHELX .
Advanced Research Questions
Q. What experimental and computational methods reconcile discrepancies in tautomeric stability predictions?
Tautomeric equilibria (e.g., keto-enol or imine-amine forms) can be studied via variable-temperature NMR or UV-Vis spectroscopy. Computational studies (DFT at B3LYP/6-311+G(d,p)) predict energy minima, but solvent effects (PCM models) must be included. Cross-validation with SCXRD data resolves conflicts between theory and experiment .
Q. How can coordination chemistry studies optimize this ligand for catalytic applications?
The ligand’s phenolic oxygen and pyridyl nitrogen act as chelating sites. Titration with Zn(II) or Cu(II) salts in methanol (monitored by UV-Vis or ESI-MS) identifies stoichiometry (e.g., 1:1 or 2:1 metal-ligand ratios). Crystal structures of complexes (e.g., Zn(II) in ) reveal coordination geometry (octahedral vs. square planar), guiding catalytic design for oxidation or hydrolysis reactions .
Q. What strategies address challenges in crystallizing this Schiff base for SCXRD?
Slow evaporation from DMF/water or diffusion of hexane into a dichloromethane solution promotes crystal growth. If twinning occurs (common with planar ligands), use TWINABS for data integration. For weak diffraction (due to flexible substituents), collect data at low temperature (100 K) and apply multi-scan absorption corrections .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s stability under acidic conditions?
Discrepancies arise from solvent choice (protic vs. aprotic) and pH. Stability assays via ¹H NMR in buffered solutions (pH 2–7) show protonation of the imine nitrogen (δ ~9 ppm) at low pH, leading to hydrolysis. Compare kinetics in aqueous vs. non-aqueous media to resolve contradictions .
Methodological Tables
Table 1: Key Crystallographic Parameters for this compound
| Parameter | Value | Method/Software |
|---|---|---|
| Space group | P 1 | SHELXL |
| R-factor | 0.042 | SCXRD |
| Bond length (C=N) | 1.28 Å | SHELX |
| Torsion angle (C-N-C) | 178.5° | ORTEP-3 |
Table 2: Spectroscopic Benchmarks
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.3 ppm (pyridyl H) | Confirms aromaticity |
| IR | 1602 cm⁻¹ (C=N) | Validates Schiff base formation |
| UV-Vis | λ_max = 320 nm (ε = 1.2 × 10⁴) | Indicates conjugation extent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
